2-(3,4-Dimethoxyphenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
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Description
2-(3,4-Dimethoxyphenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, commonly known as DMQD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMQD is a synthetic compound that belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Anti-cancer Applications
One study focused on the discovery of a new derivative, highlighting its high antiproliferative activity through mechanisms such as DNA intercalation and inhibition of DNA topoisomerase II, as well as blocking the cell cycle and inducing probable cell death by apoptosis (L. D. Via et al., 2008).
Catalytic Behavior in Polymerization
Another area of research involves the synthesis and characterization of metal complexes, including iron and cobalt, with these being evaluated for their catalytic activities in reactions such as ethylene reactivity, demonstrating the potential for chemical synthesis and material science applications (Wen‐Hua Sun et al., 2007).
DNA Interaction and Cytotoxicity
Studies have also been conducted on rhenium(I) organometallic compounds, focusing on their interaction with DNA and their cytotoxic effects, which could offer insights into the development of novel therapeutic agents (Reena R. Varma et al., 2020).
Synthesis and Characterization for Material Science
Research on synthesizing and characterizing complexes with specific ligands for applications in material science, such as in the polymerization of caprolactone, also reflects the broad utility of similar compounds in scientific research (Shu Qiao et al., 2011).
Aldosterone Synthase Inhibition
Additionally, studies on pyridine substituted quinolinones and their potency as aldosterone synthase inhibitors highlight the medicinal chemistry aspect, showing the potential for such compounds in treating conditions like hyperaldosteronism (S. Lucas et al., 2011).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-27-19-9-8-16(13-21(19)28-2)14-22(26)25-12-10-18(15-25)29-20-7-3-5-17-6-4-11-24-23(17)20/h3-9,11,13,18H,10,12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWESHCNZEVZNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone |
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